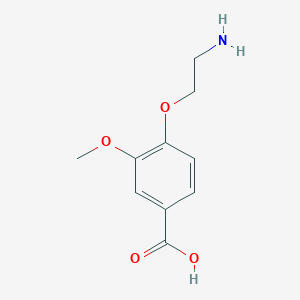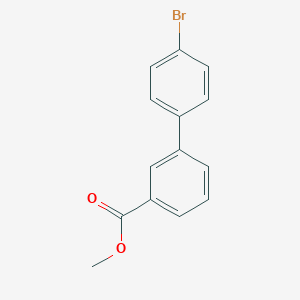
4'-Bromo-biphenyl-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-biphenyl-3-carboxylic acid methyl ester is a compound useful in organic synthesis . It is used in the preparation and alkylation of imidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHO and an average mass of 212.244 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. It undergoes protodeboronation, a process that involves the removal of a boron moiety . This compound also undergoes Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 399.4±21.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 182.0±16.7 °C .Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The protodeboronation of these esters is not well developed .
- Method : The researchers reported a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Sartan Class Drugs
- Field : Pharmaceutical Chemistry
- Application : 4-Bromomethyl-2-cyanobiphenyl, a compound similar to the one you mentioned, is used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .
- Method : The specific synthetic methods would depend on the particular drug being synthesized, but typically involve various organic reactions .
- Results : The resulting drugs are used for the treatment of conditions like high blood pressure .
-
Preparation and Alkylation of Imidazoles
- Field : Organic Chemistry
- Application : Methyl 4’-bromomethyl biphenyl-2-carboxylate, another similar compound, is used in the preparation and alkylation of imidazoles .
- Method : The specific methods would depend on the particular imidazole derivative being synthesized, but typically involve alkylation reactions .
- Results : The resulting imidazole derivatives have a wide range of applications in fields like medicinal chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(4-bromophenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKFKAMZICCBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629614 |
Source


|
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
CAS RN |
149506-25-2 |
Source


|
| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

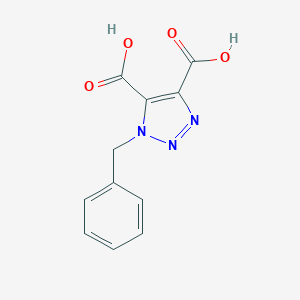
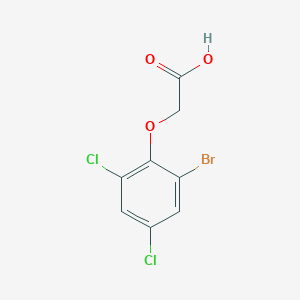
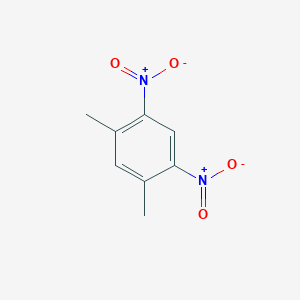

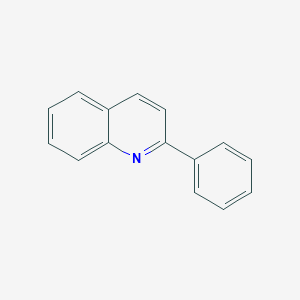
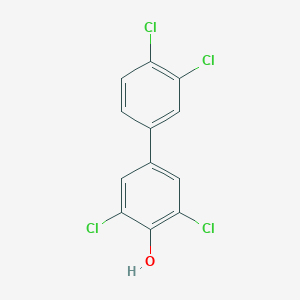
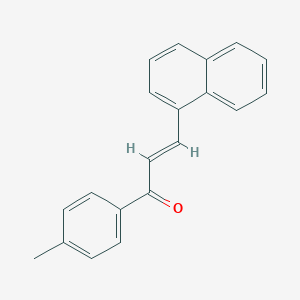
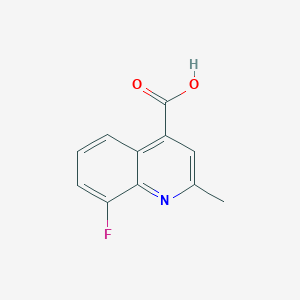
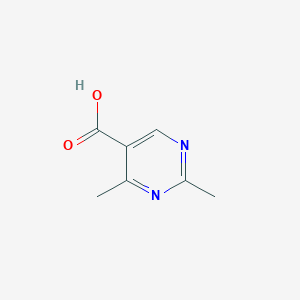
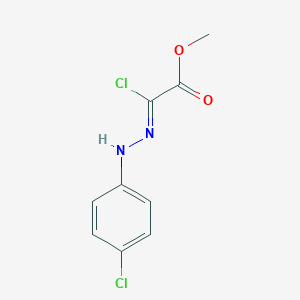
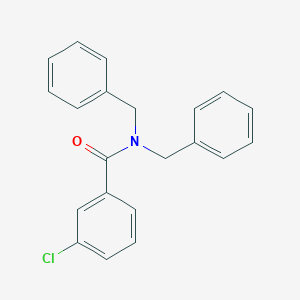
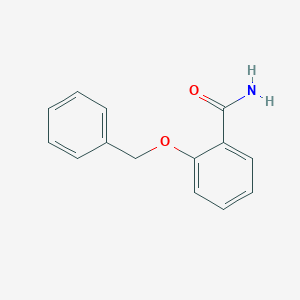
![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)
